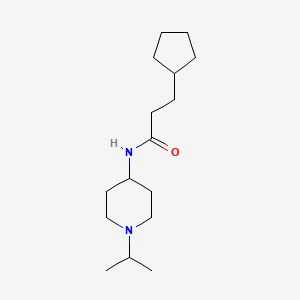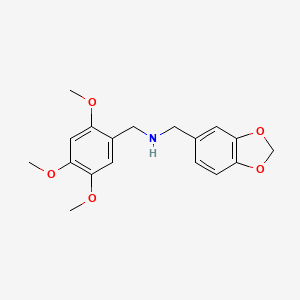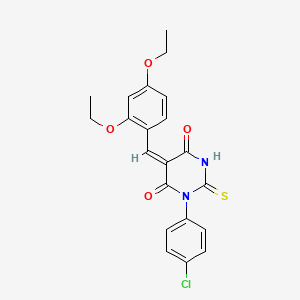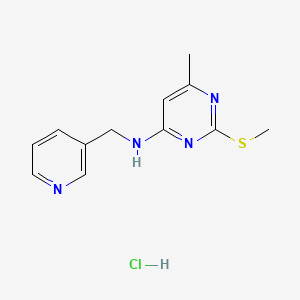![molecular formula C21H19N3O3 B5125784 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione, also known as DPI, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), a family of serine/threonine kinases that play important roles in various cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione inhibits PKC by binding to the ATP-binding site of the enzyme. It is a competitive inhibitor that prevents the phosphorylation of PKC substrates by ATP. This compound has been shown to inhibit the activity of all PKC isoforms, with the exception of PKCε. The selectivity of this compound for PKC depends on the concentration used and the experimental conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also inhibits the production of reactive oxygen species and pro-inflammatory cytokines, and protects against oxidative stress-induced cell damage. In addition, this compound has been shown to modulate synaptic plasticity, learning, and memory by regulating the activity of PKC.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione in lab experiments is its high potency and selectivity for PKC. This compound has been shown to be more potent than other PKC inhibitors, such as bisindolylmaleimide and staurosporine. Another advantage of this compound is its low toxicity and good solubility in aqueous and organic solvents. However, one limitation of this compound is its poor stability in aqueous solutions, which can lead to degradation and loss of activity over time.
Zukünftige Richtungen
There are several future directions for the use of 2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione in scientific research. One direction is to investigate the role of PKC in cancer stem cells and the development of drug resistance. Another direction is to explore the therapeutic potential of this compound in neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, this compound can be used as a tool to study the signaling pathways involved in inflammation, autoimmune diseases, and metabolic disorders.
Synthesemethoden
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep procedure involving the condensation of 3-phenyl-5-amino-1,2,4-oxadiazole with 5-bromo-1-pentene to form the key intermediate, which is then reacted with phthalic anhydride in the presence of a base to produce this compound. The purity and yield of this compound can be improved by recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione has been widely used in scientific research to investigate the role of PKC in various biological processes. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound has also been used to study the role of PKC in synaptic plasticity, learning, and memory. In addition, this compound has been used as a tool to investigate the signaling pathways involved in inflammation, oxidative stress, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-20-16-11-6-7-12-17(16)21(26)24(20)14-8-2-5-13-18-22-19(23-27-18)15-9-3-1-4-10-15/h1,3-4,6-7,9-12H,2,5,8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITLEAROQNPIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-6-fluoro-N-[3-(4-morpholinyl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5125704.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B5125716.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)

![N-[2-hydroxy-3-(4-morpholinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5125728.png)
![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)


![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)